Product packaging for Loflazepic acid(Cat. No.:CAS No. 71735-10-9)

Loflazepic acid

Cat. No.: B1675027
CAS No.: 71735-10-9
M. Wt: 332.71 g/mol
InChI Key: AUMAPAHSHLMFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Loflazepic acid, also known under the aliases CM 6913 and CM-6913, is a novel and potent bioactive compound provided for research purposes . It has a molecular formula of C16H10ClFN2O3 and a molecular weight of 332.71 g/mol . This compound is a key chemical entity in biomedical research, notably as the primary metabolite and synthetic precursor of Ethyl Loflazepate (Victan), a benzodiazepine derivative with anxiolytic properties classified under ATC code N05BA18 . Researchers utilize this compound to study the mechanisms of action, metabolic pathways, and structure-activity relationships of 1,4-benzodiazepine-based therapeutics . The compound is typically supplied as a solid at room temperature and has a LogP of 2.242, indicating its lipophilicity . For in vitro and in vivo research applications, various solvent formulations are available, including dissolution in DMSO and suspension in corn oil or 0.5% CMC Na . This product is intended for research use only and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10ClFN2O3 B1675027 Loflazepic acid CAS No. 71735-10-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71735-10-9

Molecular Formula

C16H10ClFN2O3

Molecular Weight

332.71 g/mol

IUPAC Name

7-chloro-5-(2-fluorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid

InChI

InChI=1S/C16H10ClFN2O3/c17-8-5-6-12-10(7-8)13(9-3-1-2-4-11(9)18)20-14(16(22)23)15(21)19-12/h1-7,14H,(H,19,21)(H,22,23)

InChI Key

AUMAPAHSHLMFGL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-chloro-5-(2-fluorophenyl) 2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-3-carboxylic acid
CM 6913
CM-6913
loflazepic acid

Origin of Product

United States

Synthesis and Derivatization Methodologies for Loflazepic Acid

Established Synthetic Routes to Loflazepic Acid and Analogues

Established synthetic pathways to 1,4-benzodiazepine (B1214927) derivatives, such as ethyl loflazepate (the ethyl ester of this compound), commonly involve the reaction of a substituted 2-aminobenzophenone (B122507) with a glycine (B1666218) ester derivative or a related synthon. The key steps generally include amide formation followed by cyclization to yield the benzodiazepine (B76468) ring. For ethyl loflazepate, this would involve a substituted 2-aminobenzophenone reacting with ethyl glycinate (B8599266) or a derivative thereof, followed by cyclization and introduction of the necessary substituents (chlorine at position 7 and a 2-fluorophenyl group at position 5). The synthesis of this compound itself would likely involve hydrolysis of the ethyl ester group in ethyl loflazepate. A British patent describes a synthesis route for ethyl loflazepate.

Synthesis of analogues often involves modifying the substituents on the phenyl rings or the benzodiazepine core. For instance, ethyl carfluzepate, an analogue similar in structure to ethyl loflazepate, differs by the absence of a methylcarbamoyl group. wikipedia.org Its synthesis would follow a related benzodiazepine formation strategy but with different starting materials or reaction sequences to incorporate the specific structural features.

Novel Synthetic Approaches and Innovations

Ongoing research in organic synthesis explores novel methodologies to improve the efficiency, selectivity, and sustainability of synthesizing complex molecules like benzodiazepines and their acidic derivatives.

Stereoselective and Regioselective Synthesis Strategies

Stereoselective synthesis aims to produce a specific stereoisomer when multiple are possible, which is crucial for compounds with chiral centers like this compound (which has a chiral center at the C3 position of the benzodiazepine ring in its ester form, ethyl loflazepate). Regioselective synthesis, on the other hand, focuses on controlling the position where a chemical reaction occurs when multiple sites are available. wikipedia.org

While specific detailed examples of novel stereoselective or regioselective routes specifically for this compound are not extensively detailed in the provided search results, general principles in benzodiazepine synthesis and the synthesis of related chiral carboxylic acids highlight relevant strategies. Stereoselective approaches in organic synthesis often involve the use of chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other. organic-chemistry.orguzh.chnih.govucl.ac.uknih.gov For instance, enantioselective synthesis of alpha-amino acids has been achieved using catalytic methods with chiral catalysts. organic-chemistry.org Regioselective synthesis is often controlled by the choice of catalyst, reaction conditions, or the inherent reactivity of the starting materials. organic-chemistry.orgsioc-journal.cnresearchgate.netresearchgate.net Developing stereoselective routes to this compound or its precursors would be important for isolating the pharmacologically active enantiomer, as is common for many chiral drugs.

Catalytic Methods in this compound Synthesis

Catalytic methods play a significant role in modern organic synthesis by enabling reactions to proceed more efficiently, under milder conditions, and with improved selectivity. rsc.orgnih.govgoogle.commdpi.com In the context of synthesizing carboxylic acids and related compounds, various catalytic systems have been explored. For example, palladium catalysts have been used for site-selective C-H activation in the synthesis of lactones from dicarboxylic acids. nih.gov Acid catalysis is also a common strategy in organic synthesis, including cyclization reactions relevant to the formation of heterocyclic rings like the benzodiazepine core. organic-chemistry.orgsioc-journal.cn While direct catalytic synthesis of this compound is not explicitly detailed, catalytic approaches to forming the benzodiazepine scaffold or introducing/modifying the carboxylic acid function would be relevant areas of research.

Derivatization Techniques for this compound in Research

Derivatization of organic compounds involves chemically modifying their structure to alter their properties, often for analytical purposes, enhanced reactivity, or to improve their utility in specific research applications. semanticscholar.orgdiva-portal.orgcolostate.eduresearchgate.netnih.govresearchgate.netmdpi.comnih.govbiologiachile.clresearchgate.net For this compound, derivatization could be employed in research to synthesize prodrugs (like ethyl loflazepate), create probes for biological studies, or prepare samples for analytical techniques suchs as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). semanticscholar.orgdiva-portal.orgcolostate.eduresearchgate.net

Reagents and Reaction Conditions for Chemical Modification

The choice of reagents and reaction conditions for derivatizing a carboxylic acid like this compound depends on the desired modification. Common reactions for carboxylic acids include esterification, amidation, and reduction.

Esterification: Conversion of the carboxylic acid to an ester is a common derivatization technique. This can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst (e.g., HCl, H₂SO₄, or Lewis acids like BF₃) or using coupling agents. colostate.edu For instance, the synthesis of ethyl loflazepate from this compound would involve esterification with ethanol.

Amidation: Formation of amides can be achieved by reacting the carboxylic acid with an amine, often requiring activating agents like carbodiimides (e.g., EDC) to facilitate the reaction. diva-portal.orgbiologiachile.cl

Other Modifications: Other potential modifications could involve reactions at the benzodiazepine core or the pendant phenyl rings, utilizing various reagents and catalysts depending on the desired transformation. Chemical modification techniques are widely used to alter properties like solubility, reactivity, and detectability. nih.govresearchgate.netresearchgate.net

Data Table: Common Derivatization Reactions for Carboxylic Acids

Derivatization TypeReaction withCommon Reagents/ConditionsPurpose
EsterificationAlcoholAcid catalyst (HCl, H₂SO₄, BF₃), Coupling agentsAnalytical analysis (GC), Prodrug synthesis
AmidationAmineCoupling agents (e.g., EDC)Altered biological activity, Probes
SilylationSilylating agentsMSTFA, BSTFA + TMCSGC analysis (improved volatility)

Note: Specific reagents and conditions for this compound may vary based on the desired outcome and the presence of other functional groups.

Silylation, for example, is a technique used to derivatize polar compounds like fatty acids for GC analysis by converting active hydrogens to trimethylsilyl (B98337) (TMS) derivatives, improving volatility and reducing peak tailing. semanticscholar.orgcolostate.eduresearchgate.net Reagents like MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) or BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with a catalyst like TMCS (Trimethylchlorosilane) are commonly used for silylation. semanticscholar.orgresearchgate.net

Purpose-Driven Derivatization for Enhanced Research Utility

Derivatization of this compound in research is driven by specific objectives:

Improved Analytical Detection: Derivatization can enhance the volatility or detectability of this compound for analytical techniques like GC-MS. semanticscholar.orgcolostate.eduresearchgate.net Converting the carboxylic acid to an ester or a silyl (B83357) derivative can improve chromatographic behavior and sensitivity. semanticscholar.orgcolostate.edu

Synthesis of Prodrugs and Analogues: Ethyl loflazepate is an example of a prodrug where the carboxylic acid of this compound is esterified to improve its pharmacokinetic properties. wikidoc.org Synthesis of other esters or amide derivatives could be explored for similar purposes or to create analogues with modified pharmacological profiles.

Development of Research Probes: Derivatization can introduce tags or labels (e.g., fluorescent groups, isotopes) onto this compound to facilitate its study in biological systems, such as tracing its metabolic fate or investigating its interaction with enzymes or receptors. nih.gov For instance, fluorescent phospholipid analogues have been synthesized for studying phospholipases. nih.gov Chemical modification of proteins is also used to create probes for studying their interactions and functions. nih.govbiologiachile.cl

Stability and Purity of Derivatized Forms

The stability and purity of derivatized forms of this compound, particularly ethyl loflazepate and its metabolites, are critical considerations in their handling, analysis, and storage. Ethyl loflazepate is generally stable under normal storage conditions but is sensitive to light and moisture. evitachem.comlgcstandards.com It also exhibits varying stability across different pH levels. evitachem.com

Hydrolysis is a significant degradation pathway for ethyl loflazepate, particularly in aqueous environments or under acidic conditions, leading to the formation of this compound. evitachem.comoup.com Studies have shown that ethyl loflazepate can undergo hydrolysis when kept at room temperature in samples, indicating poor benchtop stability in certain matrices. uantwerpen.be In contrast, this compound (M-1), while being the primary active metabolite formed after hydrolysis of ethyl loflazepate, is described as chemically unstable. oup.com It is subsequently partially decarboxylated to form M-2. oup.com

Analytical methods play a crucial role in assessing the purity and stability of these compounds. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed to study the reactions and quantify the metabolites. evitachem.comoup.comuantwerpen.belgcstandards.com Stability-indicating methods, often utilizing HPLC coupled with detectors like diode-array detectors (DAD) or mass spectrometers (MS), are developed to accurately measure the active compound free from impurities and degradation products. ambiopharm.comchromatographyonline.com These methods are essential for monitoring the results during stability studies and ensuring the quality of the substance. ambiopharm.com

Purity of ethyl loflazepate is typically assessed using methods like HPLC, with reported purities often exceeding 95% or 98% for analytical standards. lgcstandards.combioscience.co.ukcaymanchem.comlgcstandards.com

Data regarding the stability of ethyl loflazepate in different conditions has been reported in analytical method validation studies. For instance, benchtop stability assessed for 3 hours at ambient temperature showed that ethyl loflazepate may hydrolyze to loflazepate. uantwerpen.be Freeze-thaw stability studies have also indicated poor stability for ethyl loflazepate over multiple cycles, contrasting with some previous publications. uantwerpen.be Long-term stability at -20 °C has shown that ethyl loflazepate, like many other compounds, is stable for up to 1 month, with some stability extending to at least 3 months. uantwerpen.be

While specific detailed data tables on the stability of this compound derivatives were not extensively available in the search results, the literature highlights the importance of conducting stability studies under various stress conditions (e.g., hydrolysis, oxidation, thermal, photolysis) to understand degradation pathways and develop stability-indicating analytical procedures. ambiopharm.comchromatographyonline.comnih.gov

Table 1: Purity of Ethyl Loflazepate Analytical Standards

SourcePurity (Method)
LGC Standards>95% (HPLC)
Cayman Chemical≥98%
Cayman Chemical≥98%
LGC Standards>95% (HPLC)

Table 2: Observed Stability of Ethyl Loflazepate

ConditionObservationSource
Normal storageGenerally stable evitachem.comlgcstandards.com
Light and moistureSensitive evitachem.comlgcstandards.com
Aqueous/Acidic pHHydrolysis occurs, forming this compound evitachem.comoup.com
Benchtop (3 hours)May hydrolyze to loflazepate, indicating poor stability in samples at RT uantwerpen.be
Freeze-thaw cyclesPoor stability observed over multiple cycles uantwerpen.be
-20 °C (Long-term)Stable for up to 1 month, potentially longer (similar to other compounds) uantwerpen.be

The purity of chemical compounds, including this compound derivatives, is typically determined using validated analytical procedures that can separate and quantify the main compound from impurities and degradation products. ambiopharm.comchromatographyonline.comich.org Impurities can arise from the synthesis process or from degradation. ambiopharm.com Regulatory guidelines emphasize the need for stability-indicating methods to monitor the quality of drug substances and products over time. ambiopharm.comich.org

Advanced Analytical Methodologies for Loflazepic Acid Quantification and Characterization

Chromatographic Techniques

Chromatographic techniques play a crucial role in separating Loflazepic acid from other components within a sample matrix before detection. This separation is essential for accurate quantification and characterization, especially in biological or complex chemical samples.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds, including various pharmaceutical drugs and organic acids. researchgate.netbio-rad.com HPLC is effective for separating complex mixtures and can be coupled with various detectors. americanpharmaceuticalreview.com For the analysis of organic acids, including those that may be structurally related or co-present with this compound, HPLC methods have been developed utilizing different stationary and mobile phases. For instance, reversed-phase HPLC (RP-HPLC) is a common mode, where the stationary phase is nonpolar and the mobile phase is polar. researchgate.net The use of buffers in the mobile phase is critical in RP-HPLC to control the ionization state of analytes, which impacts retention and separation, particularly for acidic and basic compounds. chromatographyonline.com

While direct applications specifically detailing HPLC for this compound were not extensively found in the provided snippets, the principles and methodologies applied to similar organic acids and pharmaceutical compounds by HPLC are relevant. For example, HPLC has been used for the analysis of azelaic acid, another dicarboxylic acid, in pharmaceutical preparations, demonstrating the applicability of the technique to this class of compounds. ijpsonline.com This method involved RP-HPLC with a C18 column and a mobile phase containing sodium di-hydrogen orthophosphate and acetonitrile (B52724), detected by UV at 237 nm. ijpsonline.com The method was validated for linearity, precision, accuracy, robustness, and stability. ijpsonline.com

HPLC coupled with mass spectrometry (HPLC-MS) can avoid the need for derivatization, which is sometimes required for GC analysis, especially for less volatile or thermally unstable compounds. mdpi.comaocs.org

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, typically used for volatile or semi-volatile compounds. For compounds that are not sufficiently volatile, derivatization is often employed to convert them into more volatile derivatives suitable for GC analysis. jfda-online.com GC is widely used for the analysis of fatty acids and other organic acids, often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). researchgate.netchromatographytoday.comnih.gov

While direct examples of GC applications specifically for this compound were not prominent in the provided search results, the general principles and applications of GC for organic acid analysis are pertinent. GC-MS has been utilized for the analysis of haloacetic acids in drinking water, requiring derivatization to enhance volatility. researchgate.net This method involved methylation for derivatization and used selected ion monitoring (SIM) for detection. researchgate.net Similarly, GC-MS has been applied for the analysis of very long chain fatty acids, phytanic acid, and plasmalogens, often requiring methyl-esterification and extraction. nih.gov

The choice between GC and HPLC for this compound analysis would depend on its specific physical and chemical properties, including its volatility and thermal stability. If this compound is not sufficiently volatile or is prone to degradation at high temperatures, HPLC or hyphenated techniques like LC-MS would likely be preferred.

Spectrometric Techniques

Spectrometric techniques, particularly mass spectrometry, are indispensable for the identification and quantification of this compound, often serving as highly sensitive and selective detectors in chromatographic systems.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) in Quantitative Analysis

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of analytes, enabling their identification and quantification. mdpi.com Tandem Mass Spectrometry (MS/MS), or MS/MS, involves multiple stages of mass analysis, typically involving fragmentation of a precursor ion and analysis of the resulting product ions. This technique offers enhanced selectivity and sensitivity, which is particularly valuable for analyzing complex samples and quantifying analytes at low concentrations. nih.govmdpi.com

Quantitative analysis using MS and MS/MS often employs techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). SIM monitors specific ions, while MRM monitors specific fragmentation transitions (precursor ion to product ion), providing a higher degree of specificity. researchgate.netsciex.com LC-MS/MS, for instance, is widely applied for the quantitative analysis of various compounds in biological matrices due to its high sensitivity and selectivity. mdpi.comnih.gov

For quantitative analysis, MS-based methods can achieve low limits of detection and quantification. For example, an LC-MS/MS method for quantifying amino acid oxidation markers reported a limit of detection of less than 100 fmol for all amino acids analyzed. nih.gov Another LC-MS/MS method for determining genotoxic impurities, including boronic acids, achieved linearity from 1 ng/ml to 100 ng/ml. scirp.org

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

The coupling of chromatographic techniques with mass spectrometry, known as hyphenated techniques, combines the separation power of chromatography with the identification and quantification capabilities of mass spectrometry. LC-MS/MS and GC-MS are prominent examples.

LC-MS/MS is particularly useful for the analysis of polar, non-volatile, or thermally labile compounds. thermofisher.com It has been successfully applied to the quantitative analysis of various organic acids and pharmaceutical compounds in complex matrices. mdpi.comscirp.orgnih.gov For instance, LC-MS/MS has been used for the simultaneous determination of potential genotoxic impurities, such as carboxy phenyl boronic acid and methyl phenyl boronic acid, in pharmaceutical ingredients. scirp.org This method utilized a C18 column and gradient elution with mobile phases containing ammonia (B1221849) in water and acetonitrile. scirp.org

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds and is frequently used for fatty acid analysis. avantiresearch.comnih.gov As mentioned earlier, derivatization may be required for less volatile analytes when using GC-MS. shimadzu.com GC-MS has been employed for the determination of various compounds in biological fluids, sometimes requiring derivatization steps. mdpi.com

Hyphenated techniques like LC-MS/MS and GC-MS offer significant advantages in terms of sensitivity, selectivity, and the ability to analyze complex samples compared to using chromatography or mass spectrometry alone. researchgate.netmdpi.com

Method Validation Parameters in Academic Research

Method validation is a critical process in analytical chemistry to ensure that an analytical method is suitable for its intended purpose. researchgate.net In academic research, particularly for quantitative analysis, several parameters are typically evaluated during method validation. These parameters are often guided by regulatory guidelines such as those from the International Conference on Harmonisation (ICH). researchgate.netjrespharm.comresearchgate.net

Key method validation parameters include:

Selectivity/Specificity: The ability of the method to measure the analyte accurately in the presence of other components in the sample, such as impurities, degradation products, or matrix components. ijpsonline.comjrespharm.com

Linearity and Range: The ability of the method to yield results that are directly proportional to the analyte concentration over a defined range. ijpsonline.comjrespharm.com Linearity is typically assessed by analyzing a series of standards at different concentrations and generating a calibration curve. jrespharm.com

Accuracy: The closeness of agreement between the measured value and the true value of the analyte concentration. ijpsonline.comjrespharm.com Accuracy is often determined by analyzing samples with known concentrations of the analyte. ijpsonline.com

Precision: The agreement among individual test results when the method is applied repeatedly to multiple portions of a homogeneous sample. Precision can be assessed at different levels, such as repeatability (within a short period in the same laboratory) and intermediate precision (within the same laboratory over different days, with different analysts or equipment). jrespharm.comchromatographyonline.com

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method, although not necessarily quantified. researchgate.netjrespharm.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. researchgate.netjrespharm.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. jrespharm.comchromatographyonline.com Examples of parameters that might be varied in HPLC include mobile phase composition, flow rate, and column temperature. jrespharm.comglobalresearchonline.net

System suitability testing is also an integral part of analytical procedures, performed before sample analysis to ensure the chromatographic system is functioning correctly. Parameters like peak area, retention time, theoretical plates, capacity factor, separation factor, resolution, tailing factor, and relative standard deviation (% RSD) are commonly assessed. jrespharm.comglobalresearchonline.net

For example, in the validation of an HPLC method for azelaic acid, parameters such as linearity (correlation coefficient r2 = 0.998), precision (% RSD ≤ 2), and accuracy (>96% recovery) were evaluated. ijpsonline.com Similarly, a GC-MS method for haloacetic acids reported satisfactory LOD and LOQ values and good accuracy based on recovery values. researchgate.net

These validation parameters ensure the reliability and scientific validity of the analytical data obtained for this compound or any other analyte in academic research.

Precision, Accuracy, and Recovery Assessments

Precision, accuracy, and recovery are fundamental aspects of analytical method validation, ensuring the reliability and trueness of the results. researchgate.netresearchgate.netresearchgate.net

Precision refers to the agreement among individual test results when the method is applied repeatedly to multiple portions of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or variance. Precision can be assessed at different levels, including repeatability (intra-assay precision, under the same operating conditions over a short interval of time) and intermediate precision (inter-assay precision, under different conditions, such as different days, analysts, or equipment). researchgate.net

Accuracy describes the closeness of agreement between the value found and the accepted true value. It is typically assessed by analyzing samples of known concentration, such as quality control samples or by spiking a blank matrix with a known amount of the analyte and measuring the recovery. researchgate.netresearchgate.netresearchgate.net Accuracy is often expressed as the percentage deviation from the true value or as a percentage of recovery. researchgate.net

Recovery is a measure of the efficiency of the sample preparation method in extracting the analyte from the sample matrix. It is determined by comparing the analytical result of an extracted sample with the analytical result of an unextracted sample at the same concentration. researchgate.net Acceptable recovery ranges are often defined by regulatory guidelines. researchgate.net

Rigorous assessment of these parameters is crucial for validating any quantitative analytical method. However, specific data on the precision, accuracy, and recovery of analytical methods for this compound were not found in the provided search results.

Selectivity and Specificity Considerations

Selectivity and specificity are vital characteristics of an analytical method, ensuring that the signal measured is solely due to the analyte of interest and is not influenced by other components in the sample matrix. researchgate.netinvivochem.cnirb.hr

Selectivity is the ability of an analytical method to measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components, that may be expected to be present in the sample. irb.hr

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present. irb.hr A method is considered specific if it produces a response only for the analyte of interest.

Achieving adequate selectivity and specificity often relies on the separation technique employed (e.g., chromatography) and the detection method (e.g., mass spectrometry). shimadzu.czmdpi.com Sample preparation also plays a crucial role in removing interfering substances from the matrix before analysis. irb.hr

While the importance of selectivity and specificity in analytical methods is well-established, specific details regarding the selectivity and specificity challenges and solutions for the analysis of this compound were not available in the provided search results.

Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is a critical step in the analysis of this compound, particularly when dealing with complex research matrices such as biological fluids (e.g., plasma, urine, blood) or pharmaceutical formulations. The primary goals of sample preparation are to isolate and concentrate the analyte, remove interfering substances that could affect the analytical measurement or damage the instrumentation, and make the sample compatible with the chosen analytical technique. americanpharmaceuticalreview.comijpsjournal.comnih.govchromatographyonline.com

Various sample preparation techniques are employed depending on the nature of the matrix, the concentration of the analyte, and the required sensitivity and selectivity of the analysis. Common strategies include:

Protein Precipitation (PPT): This is a simple and rapid technique often used for biological samples to remove proteins, which can interfere with chromatographic analysis. Organic solvents (such as acetonitrile or methanol) or acids are commonly used to precipitate proteins. ijpsjournal.comchromatographyonline.commdpi.com While effective for protein removal, PPT may not remove all interfering matrix components, such as phospholipids. ijpsjournal.com

Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases based on its solubility differences. This technique can provide good clean-up and concentration of the analyte. nih.govchromatographyonline.commdpi.comorientjchem.org The choice of solvents and adjustment of pH are crucial for optimizing the extraction efficiency and selectivity. chromatographyonline.comorientjchem.org LLE can be particularly useful for isolating analytes from complex biological matrices. mdpi.com

Solid-Phase Extraction (SPE): SPE is a widely used technique that involves partitioning the analyte between a solid stationary phase and a liquid mobile phase. irb.hrijpsjournal.comnih.govmdpi.com By selecting appropriate stationary phases and elution solvents, SPE can provide effective clean-up and concentration of the analyte with improved selectivity compared to PPT. irb.hr SPE can be tailored to different types of compounds and matrices. irb.hr

Microextraction Techniques: These techniques, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), use very small amounts of solvent or solid phase for extraction, aligning with the principles of green analytical chemistry. americanpharmaceuticalreview.com SPME, for example, can be used for sampling headspace above liquid or solid samples, helping to minimize matrix effects from complex samples.

The choice of sample preparation strategy for this compound would depend on the specific research matrix and the analytical method to be used. Optimizing sample preparation is essential to minimize matrix effects, which can lead to ion suppression or enhancement in mass spectrometry, affecting the accuracy and reproducibility of the results. chromatographyonline.comchromatographytoday.com

Specific validated sample preparation protocols for this compound in diverse research matrices were not detailed in the provided search results. However, the general principles and techniques described above would be applicable in developing such protocols.

Pharmacodynamic Research of Loflazepic Acid: Receptor Interactions and Cellular Mechanisms

Receptor Binding Affinity and Selectivity Studies

Understanding the interaction between a drug and its receptor is fundamental to pharmacodynamics. These interactions are governed by principles of molecular recognition, where the chemical structure of the ligand (Loflazepic acid) dictates its ability to bind to a specific receptor site.

Ligand-Receptor Interaction Principles

Ligand-receptor interaction principles describe the reversible binding of a molecule (ligand) to a receptor protein, typically located on the cell surface or within the cytoplasm. msdmanuals.comderangedphysiology.com This binding is often characterized by specificity and affinity, where a receptor preferentially binds to certain ligands with a particular strength. khanacademy.orguobabylon.edu.iq The interaction involves the formation of non-covalent bonds, such as hydrogen bonds, ionic interactions, and van der Waals forces, between the ligand and amino acid residues within the receptor's binding site. derangedphysiology.com This binding event can induce a conformational change in the receptor, leading to the initiation of intracellular signaling pathways and ultimately a cellular response. uobabylon.edu.iq The relationship between drug concentration and the resulting response is quantitative and can be modeled mathematically, often following the Law of Mass Action. derangedphysiology.com Receptor occupancy theory describes the quantitative relationship between drug concentrations and the responses resulting from drug-receptor interactions. derangedphysiology.com

Quantitative Binding Assays (e.g., Radioligand Binding)

Quantitative binding assays are crucial techniques used to characterize the binding properties of a ligand to its receptor, including determining binding affinity and selectivity. Radioligand binding assays are a widely used method for studying ligand binding to membrane protein receptors, including G protein-coupled receptors (GPCRs) and ligand-gated ion channels. biosensingusa.com The basic principle involves using a radiolabeled ligand that binds specifically and saturably to the receptor. biosensingusa.comnih.gov By incubating cell membranes or intact cells expressing the receptor with varying concentrations of the radiolabeled ligand, researchers can determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd). biosensingusa.comnih.gov The Kd value represents the concentration of the ligand at which half of the receptors are occupied at equilibrium and is an inverse measure of binding affinity; a lower Kd indicates higher affinity. biosensingusa.com

Competition binding assays are employed to assess the binding affinity of an unlabeled compound, such as this compound or its metabolites, by measuring its ability to displace a radiolabeled ligand from the receptor binding site. researchgate.netresearchgate.net By analyzing the displacement curve, an inhibition constant (Ki) can be calculated, which reflects the affinity of the unlabeled compound for the receptor. cardiff.ac.uk These assays can also provide insights into the selectivity of a compound by comparing its affinity across different receptor subtypes or entirely different receptor types. While general principles and methods of radioligand binding are well-established, specific quantitative binding data (e.g., Ki values) for this compound at various receptor subtypes were not available in the consulted sources.

Receptor Types and Subtypes Involved in this compound Action

This compound is known to exert its primary pharmacological effects through interaction with a specific class of receptors in the central nervous system.

Ligand-Gated Ion Channels

This compound, as a benzodiazepine (B76468), is classified as a positive allosteric modulator of gamma-aminobutyric acid type A (GABA-A) receptors. nih.govwikipedia.org GABA-A receptors are a major class of ligand-gated ion channels that mediate fast inhibitory neurotransmission in the brain. wikipedia.orgkenhub.compharmacologyeducation.org Upon binding of the inhibitory neurotransmitter GABA to its orthosteric site, these receptors undergo a conformational change that opens an integral chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane, thereby reducing neuronal excitability. wikipedia.orgkenhub.com

Benzodiazepines, including the active metabolite of ethyl loflazepate (this compound), bind to a distinct allosteric site on the GABA-A receptor, typically located between the alpha and gamma subunits. wikipedia.org Binding of a benzodiazepine to this site does not directly open the chloride channel but enhances the effect of GABA by increasing the frequency of channel opening in the presence of GABA. wikipedia.org This potentiation of GABAergic inhibition underlies the anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties associated with benzodiazepines. nih.gov

GABA-A receptors are pentameric complexes composed of various combinations of subunits (α, β, γ, δ, ε, ρ, θ, π). wikipedia.orgrcsb.org The specific subunit composition of a GABA-A receptor determines its pharmacological properties, functional characteristics, and localization in the brain. nih.govwikipedia.org Different benzodiazepines can exhibit differential affinity and efficacy depending on the alpha subunit (α1, α2, α3, α5) present in the GABA-A receptor complex. cardiff.ac.uknih.gov For instance, α1-containing GABA-A receptors are often associated with sedative and amnesic effects, while α2- and α3-containing receptors are more linked to anxiolytic and muscle relaxant actions. nih.gov The concept of subtype-selective ligands for GABA-A receptors is an area of research aiming to develop compounds with more targeted therapeutic profiles and reduced side effects. cardiff.ac.ukwikipedia.org While the interaction of this compound with GABA-A receptors is well-established, specific details regarding its precise selectivity profile across the various alpha subtypes were not extensively detailed in the provided search results.

Enzyme-Linked Receptors

Enzyme-linked receptors are another class of cell surface receptors that possess intrinsic enzymatic activity or are directly associated with an enzyme. libretexts.orgsynabs.be These receptors typically have a ligand-binding domain on the extracellular side and an intracellular domain that harbors enzymatic activity, often tyrosine kinase activity. libretexts.orgsynabs.be Ligand binding to the extracellular domain activates the intracellular enzymatic domain, triggering intracellular signaling cascades, often involving protein phosphorylation, that regulate various cellular processes, including cell growth, differentiation, and metabolism. khanacademy.orgumn.edu Similar to GPCRs, the provided search results did not yield specific information or research findings indicating direct interactions of this compound with enzyme-linked receptors.

Intracellular Receptors

Research indicates that this compound, as a benzodiazepine, primarily exerts its pharmacological effects through interaction with gamma-aminobutyric acid type A (GABA-A) receptors. wikidoc.orgwikipedia.org GABA-A receptors are ligand-gated ion channels predominantly located in the plasma membrane of neurons. wikipedia.orgnih.gov Classical intracellular receptors, such as steroid hormone receptors or nuclear receptors that act as transcription factors, are typically located within the cytoplasm or nucleus and bind lipophilic ligands that can cross the cell membrane. nih.govnih.gov Based on the established mechanism of action of benzodiazepines, their primary targets are membrane-bound GABA-A receptors. Searches conducted did not yield specific research findings detailing interactions of this compound directly with classical intracellular receptors.

Mechanisms of Action at the Molecular Level

The molecular mechanism of action of this compound is centered on its interaction with the GABA-A receptor complex. wikidoc.orgwikipedia.org This interaction modulates the activity of the receptor, influencing the flow of chloride ions across the neuronal membrane. wikipedia.org

Agonism and Antagonism

This compound, as with other benzodiazepines, does not act as a direct agonist that activates the GABA-A receptor on its own by binding to the orthosteric GABA binding site. wikipedia.orgresearchgate.netamegroups.org Instead, it functions by enhancing the effect of the endogenous neurotransmitter GABA. Similarly, it is not a classical antagonist that blocks the binding of GABA. nih.gov Research on benzodiazepines, including the class to which this compound belongs, characterizes their action as modulatory rather than direct agonism or antagonism at the primary neurotransmitter binding site. wikipedia.orgresearchgate.netamegroups.org

Allosteric Modulation

The primary mechanism by which this compound affects GABA-A receptors is through positive allosteric modulation. wikipedia.orgresearchgate.netfrontiersin.orgpnas.orggoogle.com Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the site where GABA binds. wikipedia.orgresearchgate.netamegroups.org This binding event induces a conformational change in the receptor complex that increases the affinity of the GABA-A receptor for GABA or enhances the efficacy of GABA's binding. wikipedia.orgresearchgate.netfrontiersin.org The presence of a benzodiazepine like this compound increases the frequency of chloride channel opening events mediated by GABA binding, leading to enhanced inhibitory neurotransmission. wikipedia.org The allosteric binding site for benzodiazepines is located at the interface between the alpha (α) and gamma (γ) subunits of the GABA-A receptor. wikipedia.orgamegroups.orgfrontiersin.org

Modulation of Ion Channels and Enzyme Inhibition

This compound's action as a positive allosteric modulator of the GABA-A receptor directly impacts the function of this ligand-gated chloride ion channel. By increasing the frequency of channel opening in the presence of GABA, this compound enhances the influx of chloride ions into the neuron. wikipedia.org This influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making the neuron less excitable. wikipedia.org This modulation of ion channel activity is central to the pharmacological effects of this compound. wikipedia.org Searches conducted did not yield specific research findings indicating that this compound directly inhibits enzymes as a primary mechanism of its pharmacodynamic action. While some studies discuss enzyme inhibition in the context of other compounds or metabolic processes nih.govgoogle.comtoxno.com.aulww.com, no direct link to this compound as an enzyme inhibitor was found in the performed searches.

Intracellular Signaling Cascades and Second Messenger Systems

The primary effect of this compound's interaction with GABA-A receptors is the potentiation of chloride influx, leading to changes in membrane potential. While the GABA-A receptor itself is a ligand-gated ion channel and does not directly initiate classical second messenger cascades in the same way as G protein-coupled receptors nih.govcuny.edu, the resulting changes in neuronal excitability can indirectly influence intracellular signaling pathways. Altered neuronal activity and ion concentrations can affect various downstream processes, including calcium-dependent signaling and the activity of kinases and phosphatases that are part of intracellular cascades frontiersin.orgpnas.orgfrontiersin.org. However, searches conducted did not provide specific details or research findings on direct interactions of this compound or the modulated GABA-A receptor with specific intracellular signaling cascades or second messenger systems like cAMP, IP3, or DAG. nih.govcuny.edunih.govresearchgate.netpup.ac.in Research on benzodiazepines has explored their effects on receptor trafficking and phosphorylation, which can be considered aspects of intracellular signaling regulation frontiersin.orgpnas.org.

Dose-Response Relationship in In Vitro Systems

Efficacy and Potency Parameters

Efficacy and potency are fundamental parameters used to characterize the pharmacodynamic properties of a drug. Potency refers to the amount of a drug needed to produce a given effect, often quantified by the half maximal effective concentration (EC50) or effective dose (ED50), which is the concentration or dose required to produce 50% of the drug's maximal effect. derangedphysiology.comwikipedia.org Efficacy, on the other hand, represents the maximum effect that a drug can produce, regardless of the dose. nih.govderangedphysiology.com It is also referred to as Emax. uniba.it

Research into this compound's pharmacodynamics focuses on determining these parameters in relation to its target receptors, primarily the GABAA receptor complex. The GABAA receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. wikipedia.orgnih.gov Benzodiazepines, including compounds related to this compound, act as positive allosteric modulators of GABAA receptors, enhancing the effect of the endogenous ligand, gamma-aminobutyric acid (GABA). nih.gov This modulation typically increases the frequency of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the cell membrane, which inhibits neuronal activity. wikipedia.org

Studies would typically involve in vitro experiments using receptor binding assays and functional assays to determine the affinity of this compound for GABAA receptor subtypes and the concentration-response relationships for its effects on chloride flux or other relevant cellular responses. The EC50 values derived from these studies provide a measure of the compound's potency in a given assay system. The maximal response observed indicates its efficacy.

While specific quantitative data (EC50, Emax) for this compound were not extensively found in the search results, the general principles of assessing efficacy and potency for benzodiazepine-like compounds targeting GABAA receptors involve such experimental approaches. For instance, studies on other compounds interacting with GABAA receptors utilize EC50 values to compare the potency of different modulators in enhancing GABAergic currents.

Receptor Occupancy and Functional Response Correlation

The relationship between the proportion of receptors bound by a drug (receptor occupancy) and the magnitude of the resulting biological effect (functional response) is a critical aspect of pharmacodynamics. nih.gov This relationship is often not linear and can be influenced by factors such as receptor reserve (the presence of spare receptors) and the nature of the drug-receptor interaction (e.g., full agonist, partial agonist, antagonist). nih.gov

For this compound, as a modulator of GABAA receptors, understanding the correlation between its receptor occupancy and the potentiation of GABAergic signaling is key to understanding its pharmacological profile. Studies investigating this correlation would typically involve measuring receptor occupancy at varying concentrations of this compound and simultaneously assessing a functional outcome, such as the amplitude or frequency of inhibitory postsynaptic currents, or chloride flux.

Techniques like receptor binding assays can quantify receptor occupancy, while electrophysiological recordings or calcium imaging can measure functional responses. nih.gov By correlating the data from these two types of measurements, researchers can determine the degree of functional response elicited by a certain level of receptor occupancy.

The concept of receptor reserve is relevant here. If a significant functional response can be achieved with only a partial occupancy of receptors, it suggests the presence of a receptor reserve. Conversely, if a near-maximal response requires high receptor occupancy, it indicates a limited or absent receptor reserve. Studies on other receptor systems have demonstrated non-linear relationships between receptor occupancy and response, highlighting the importance of empirically determining this correlation for each drug. nih.gov

Interactive Data Table (Illustrative Example based on general pharmacodynamic principles, not specific this compound data):

ParameterDescriptionTypical Unit (Example)
EC50Concentration for 50% maximal effectnM or µM
EmaxMaximal effect achievable% of maximum response
Binding AffinityStrength of drug-receptor interaction (e.g., Kd)nM or pM

Note: The values in this table are illustrative and not representative of actual this compound data.

Metabolic Pathways and Biotransformation of Loflazepic Acid Non Clinical Focus

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are crucial for predicting the in vivo intrinsic clearance of a compound. These studies typically utilize liver-derived systems like microsomes or hepatocytes, which contain the necessary enzymes for drug metabolism.

Liver microsomes are subcellular fractions rich in Phase I metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes. They are a standard model for evaluating the metabolic stability of compounds. For loflazepic acid, its stability is understood in the context of its formation from ethyl loflazepate. The parent drug, ethyl loflazepate, is designed to be rapidly hydrolyzed, a process that occurs extensively during first-pass metabolism. This initial hydrolysis, which forms this compound and another active metabolite, descarboxyloflazepate, is not primarily mediated by CYP enzymes but rather by esterases.

Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more complete picture of a drug's biotransformation. In hepatocyte incubation studies, ethyl loflazepate would be expected to be quickly converted to this compound and other metabolites.

Identification and Characterization of this compound Metabolites

The biotransformation of ethyl loflazepate results in several pharmacologically active metabolites, with this compound being a key intermediate. The parent compound itself is largely undetectable in plasma, confirming its extensive and rapid conversion.

The primary metabolic pathway involves two main initial steps:

Hydrolysis: The ethyl ester group of ethyl loflazepate is hydrolyzed to form this compound.

Decarboxylation: The carbethoxy group is removed to form descarboxyloflazepate (also referred to as norflurazepam or CM7116).

These initial transformations lead to a cascade of further metabolic products. The main metabolites identified in non-clinical studies are this compound, descarboxyloflazepate, and 3-hydroxydescarbethoxyloflazepate.

Table 1: Key Metabolites of Ethyl Loflazepate

Precursor Compound Metabolite Metabolic Reaction
Ethyl loflazepate This compound Hydrolysis
Ethyl loflazepate Descarboxyloflazepate Decarboxylation

The biotransformation of this compound and its precursors involves several enzymatic pathways. The initial conversion of ethyl loflazepate is dominated by hydrolytic enzymes (esterases) that cleave the ethyl ester, yielding this compound. Subsequent metabolic steps, characteristic of benzodiazepine (B76468) metabolism, involve oxidative reactions and conjugations.

Phase I Reactions: These are primarily oxidative reactions, such as hydroxylation, which introduce or expose functional groups on the molecule. The formation of 3-hydroxydescarbethoxyloflazepate from descarboxyloflazepate is an example of a Phase I hydroxylation reaction.

Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the drug or its metabolite, increasing water solubility and facilitating excretion. For benzodiazepines, glucuronidation is a major Phase II pathway.

While esterases are key for the initial formation of this compound, the subsequent oxidative metabolism of the benzodiazepine structure is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.

CYP3A4 is the most abundant CYP enzyme in the human liver and is responsible for the metabolism of a vast number of drugs, including many benzodiazepines like diazepam, alprazolam, and midazolam. It is highly probable that CYP3A4 is involved in the oxidative metabolism of the metabolites of ethyl loflazepate, such as the hydroxylation of descarboxyloflazepate. Other CYP isoforms may also play a role. The involvement of specific CYP enzymes highlights the potential for drug-drug interactions with agents that inhibit or induce these enzymes.

Excretion Pathways in Non-Clinical Models

Following metabolic transformation, the resulting polar metabolites are eliminated from the body. Non-clinical studies, often conducted in animal models such as rats and dogs, are used to determine the routes and rates of excretion. For benzodiazepines and their metabolites, the primary route of excretion is via the kidneys into the urine.

After the administration of ethyl loflazepate, its metabolites, including this compound and its conjugated forms, are expected to be found in urine and, to a lesser extent, in feces via biliary excretion. Studies on similar compounds have shown rapid excretion of radioactivity following administration of a radiolabeled dose, with a significant portion appearing in the urine. The exact proportions of metabolites excreted can vary between species.

Table 2: Summary of Compound Names Mentioned

Compound Name
3-hydroxydescarbethoxyloflazepate
Alprazolam
Descarboxyloflazepate
Diazepam
Ethyl loflazepate
This compound
Midazolam

Comparative Metabolism Across Animal Species

The biotransformation of ethyl loflazepate, the prodrug of this compound, exhibits notable variations across different animal species. Primarily, research has focused on rats, dogs, and baboons, revealing species-specific differences in both the extent of metabolite excretion and the profile of metabolites produced. These distinctions are crucial for understanding the preclinical pharmacology of the compound.

Following oral administration of radiolabeled ethyl loflazepate, the primary route of excretion differs significantly among species. In dogs and baboons, the urinary system is the principal pathway for the elimination of metabolites, accounting for approximately 80% of the administered dose. In contrast, renal excretion is a less significant route in rats, with only about 25% of the dose being recovered in the urine, suggesting a greater reliance on biliary excretion in this species.

The metabolic cascade of ethyl loflazepate leads to several key metabolites, with their prevalence varying by species. The major urinary metabolites identified across the studied animal models include loflazepate (the active acid form), 3-hydroxyloflazepate, 3-hydroxydescarbethoxyloflazepate, 4'-hydroxydescarbethoxyloflazepate, and 6-chloro-4-(2'-fluorophenyl)-2(1H)-quinazolinone. The differences in the excretion patterns observed between species are largely attributed to the quantitative variations in these major metabolites, as well as the presence of numerous minor, species-specific metabolites.

Table 1: Major Urinary Metabolites of Ethyl Loflazepate in Different Animal Species

MetaboliteRatDogBaboon
LoflazepatePresentPresentPresent
3-HydroxyloflazepatePresentPresentPresent
3-HydroxydescarbethoxyloflazepatePresentPresentPresent
4'-HydroxydescarbethoxyloflazepatePresentPresentPresent
6-chloro-4-(2'-fluorophenyl)-2(1H)-quinazolinonePresentPresentPresent

This table is based on findings from a 1985 study on the metabolism of ethyl loflazepate.

The circulating metabolites in the bloodstream also provide insight into the species-specific biotransformation. While detailed comparative blood metabolite data in animals is limited in the primary study, the main circulating metabolites in humans were identified as descarbethoxyloflazepate, loflazepate, and 3-hydroxydescarbethoxyloflazepate. These findings underscore that the metabolic fate of this compound's parent compound is complex and influenced by the physiological and enzymatic makeup of each animal species.

Non Clinical Pharmacokinetics of Loflazepic Acid Excluding Human Data

Absorption and Distribution in Animal Models

The absorption and distribution of loflazepic acid in animal models are primarily understood through investigations of its formation and presence following the administration of ethyl loflazepate. Ethyl loflazepate is absorbed and subsequently metabolized, yielding this compound among other metabolites.

Tissue Distribution Studies in Specific Animal Species

Studies on the tissue distribution of ethyl loflazepate and its metabolites in animal species such as rats and dogs have been conducted. These studies indicate that the parent compound and its transformation products distribute to various tissues. While specific quantitative data on the distribution of this compound itself across a wide range of tissues in different animal species is not extensively detailed in the provided information, the presence of loflazepate as a circulating metabolite suggests its distribution throughout the systemic circulation after formation. Research on other compounds indicates that tissue distribution can vary significantly between organs, with factors like blood flow and tissue binding playing crucial roles. merckvetmanual.com For instance, studies on a different compound, HY-071085, in rats and beagle dogs showed varied tissue distribution, with the highest concentrations in gastric tissue and intestine, and less distribution to the brain. researchgate.net

Blood-Brain Barrier Penetration Studies (if applicable)

The ability of this compound to penetrate the blood-brain barrier (BBB) is a critical aspect for understanding its potential central nervous system effects. While direct studies specifically assessing the BBB penetration of this compound in animals are not explicitly detailed in the provided search results, information on the distribution of its prodrug, ethyl loflazepate, offers some context. Studies on ethyl loflazepate in rats and dogs indicated limited distribution of the compound to the brain compared to other tissues. researchgate.net The BBB is a selective barrier that restricts the passage of many substances into the brain, primarily allowing small, lipid-soluble molecules or those transported by specific carrier proteins. nih.govwikipedia.orgpharmaceutical-journal.com The extent to which this compound, as a metabolite, crosses the BBB would depend on its physicochemical properties and whether it is a substrate for any influx or efflux transporters present at the barrier. General research on BBB penetration highlights the complexity and the role of factors like lipophilicity and transport systems. aimbiotech.comnih.gov

Non-Clinical Pharmacokinetic Modeling

Non-clinical pharmacokinetic modeling of this compound in animal systems is primarily inferred from studies on the metabolism and disposition of ethyl loflazepate.

Compartmental and Non-Compartmental Analysis

Specific details regarding compartmental and non-compartmental analysis performed solely on this compound concentrations in animal studies are not prominently featured in the provided literature. Pharmacokinetic studies in animals often utilize these analytical methods to characterize drug disposition. msdvetmanual.comeuropa.eu Non-compartmental analysis provides parameters such as area under the curve (AUC), clearance, and volume of distribution without assuming a specific model, while compartmental analysis fits the data to mathematical models representing drug movement between different body compartments. msdvetmanual.com The available information focuses more on the identification and quantification of this compound as a metabolite rather than a full pharmacokinetic analysis of the acid itself after direct administration.

Half-Life Determination in Animal Systems

The elimination half-life reported in several sources pertains to the parent compound, ethyl loflazepate, which is stated to be between 51 and 103 hours in animal studies. toxno.com.aucontaminantdb.cainvivochem.cnnih.govjnmjournal.org The half-life of this compound, as a metabolite, is not explicitly provided in these results. The half-life of a metabolite can differ from that of its parent compound, depending on its own metabolic fate and excretion rate. General principles of pharmacokinetics indicate that half-life is influenced by clearance and volume of distribution. msdvetmanual.complos.org

Pharmacokinetic-Pharmacodynamic Relationships in Preclinical Models

Pharmacokinetic-pharmacodynamic (PK/PD) studies are integral to the drug discovery process, aiming to describe the effect and efficacy of drug dosing over time by analyzing the distribution of test compounds and biomarkers in normal or disease animal models. hitgen.com These studies help in understanding the relationship between drug exposure, efficacy, and toxicity, guiding the design of future preclinical and clinical evaluations. hitgen.com PK/PD modeling can quantitatively depict a drug's absorption and elimination processes and evaluate its effects on the body, considering the mechanism of action and primary biological mechanisms. researchgate.net

In preclinical models, PK/PD studies can provide proof-of-concept data and insights into the relationship between drug exposure and the achieved response. gardp.org By studying the effects of different doses, researchers can establish which pharmacokinetic parameter best correlates with efficacy. gardp.org This information can then be used to establish an optimal dose. gardp.org

While the search results discuss the importance and methodology of preclinical PK/PD studies in general hitgen.comresearchgate.netgardp.orgbiocytogen.compharmaron.comeuropa.eu, and provide examples for other compounds like LSD nih.govnih.govd-nb.infonih.gov and valproic acid preprints.org, specific detailed research findings or data tables explicitly outlining the pharmacokinetic-pharmacodynamic relationships of this compound in preclinical models were not present in the provided search snippets. The principles described in the search results regarding preclinical PK/PD relationships would generally apply to the study of this compound in animal models.

In Vitro Pharmacology Studies of Loflazepic Acid

Cell-Based Assays for Target Engagement

Cell-based assays are crucial for understanding how a compound interacts with its intended biological targets within a living cellular environment. These assays can reveal binding affinity, functional activation or inhibition, and downstream effects on cellular processes.

Receptor Activation and Inhibition Assays

Loflazepic acid and related benzodiazepines primarily exert their effects by interacting with benzodiazepine (B76468) receptors, which are allosteric sites on the GABA-A receptor complex. Binding of benzodiazepines to these sites enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This interaction increases the affinity of the GABA receptor for GABA. contaminantdb.catoxno.com.aunih.gov

Studies investigating the binding of benzodiazepines often utilize radioligand binding assays in cell membranes or synaptosomal fractions. For instance, the displacement activity of compounds on the binding of a known radioligand, such as ³H-diazepam, to benzodiazepine receptors in rat cerebrum synaptosomal membrane fractions can be measured. nih.gov

One study examined the inhibitory effect of ethyl loflazepate (CM6912) and its metabolites, including this compound (identified as CM7116 in the study), on the specific binding of ³H-diazepam. nih.gov The results showed that both the parent compound and its metabolites inhibited ³H-diazepam binding in a concentration-dependent manner. nih.gov Notably, the metabolite CM7116 (this compound) demonstrated higher potency in displacing ³H-diazepam binding compared to the parent compound CM6912. nih.gov

The concentrations required for 50% inhibition (IC₅₀) of ³H-diazepam binding for ethyl loflazepate and its metabolites were determined as follows:

CompoundIC₅₀ (nM)
Ethyl Loflazepate25.0
Metabolite CM69133.2
This compound (CM7116)1.4

Data derived from in vitro displacement activity on ³H-diazepam binding to rat cerebrum synaptosomal membrane fraction. nih.gov

These findings suggest that this compound has a strong affinity for the benzodiazepine binding site on the GABA-A receptor complex. nih.gov

Enzyme Activity Modulation

Based on the available search information, specific in vitro studies detailing the direct modulation of enzyme activity by this compound as its primary pharmacological mechanism were not identified. While this compound is mentioned within patents discussing glutaminyl cyclase inhibitors, it is listed as a known benzodiazepine rather than being presented as a modulator of these specific enzymes. google.comgoogle.comgoogle.com

Functional Assays in Cell Lines and Primary Cell Cultures

Functional assays in cellular systems provide evidence of the biological consequences of target engagement, such as changes in ion flow or gene expression.

Ion Flux Measurements

The activation of GABA-A receptors by GABA, potentiated by benzodiazepines like this compound, leads to the opening of an integral chloride channel. contaminantdb.catoxno.com.aunih.gov This influx of chloride ions results in hyperpolarization of the cell membrane, which inhibits neuronal excitation. contaminantdb.catoxno.com.aunih.gov

Functional studies can measure this change in ion flux. One study investigated the potentiating action of ethyl loflazepate (CM6912) and this compound (CM7116) on the suppressive action of GABA on spontaneous spikes of Purkinje cells in guinea pig cerebellar slices. nih.gov Purkinje cells are known to be inhibited by GABA. nih.gov Both CM6912 and CM7116 potentiated the suppressive effect of GABA in a dose-dependent manner. nih.gov

The concentrations for 50% suppression (IC₅₀) of spontaneous spikes were determined under different conditions:

ConditionIC₅₀ (µM)
GABA alone96.0
GABA + Diazepam (5 µM)75.0
GABA + Ethyl Loflazepate (5 µM)78.9
GABA + this compound (5 µM)60.8

Data derived from potentiation of GABA's suppressive action on Purkinje cells in guinea pig cerebellar slices. nih.gov

These results indicate that this compound enhances the inhibitory function of GABA at the cellular level, consistent with its binding to the benzodiazepine site on the GABA-A receptor and subsequent modulation of chloride ion flux. nih.gov The study suggested that this compound (CM7116) might potentiate GABA's postsynaptic inhibitory action more strongly than diazepam. nih.gov

Reporter Gene Assays

Information regarding the use of reporter gene assays specifically for studying the effects of this compound was not found in the conducted search.

Neurotransmitter Release Studies

Information regarding in vitro studies specifically investigating the effects of this compound on neurotransmitter release was not found in the conducted search.

High-Throughput Screening Approaches

High-throughput screening (HTS) is a widely used approach in drug discovery and pharmacology to rapidly assess the activity of a large number of compounds against a specific biological target. selvita.comrti.orgnih.gov This methodology allows for the efficient identification of compounds that exhibit desired interactions, such as binding to a receptor or modulating an enzymatic activity, in a high-capacity and automated manner. selvita.comrti.org

For a compound like this compound, known to interact with benzodiazepine receptors, HTS approaches could be employed to characterize its binding profile and functional activity across different GABA-A receptor subtypes. While specific HTS studies focused solely on this compound were not detailed in the available information, the principles of HTS are applicable to studying its in vitro properties. selvita.comrti.orgsygnaturediscovery.com

HTS assays for benzodiazepine receptor ligands typically involve measuring the displacement of a radiolabeled ligand (such as [3H]-diazepam or [3H]-flunitrazepam) from receptor binding sites in cell membranes or recombinant cell lines expressing specific receptor subtypes. ncats.iosygnaturediscovery.com By testing this compound at various concentrations in such an assay format, its binding affinity (Ki) for different receptor compositions could be determined rapidly. sygnaturediscovery.com

Furthermore, functional HTS assays could be designed to assess the compound's ability to modulate GABA-induced chloride currents through the GABA-A receptor channel, for example, using fluorescence-based or electrophysiological readouts in automated systems. selvita.com These assays can provide data on the efficacy and potency of this compound as a positive allosteric modulator of GABA-A receptors.

Gene Expression and Protein Modulation Studies

Gene expression studies investigate how the information encoded in genes is transcribed into messenger RNA (mRNA) and subsequently translated into proteins, while protein modulation studies examine changes in protein levels, activity, or post-translational modifications. bio-rad.comwikipedia.org These studies are essential for understanding the downstream cellular effects of pharmacological agents and the signaling pathways they influence. nih.govnih.govnih.gov

While specific research detailing the direct impact of this compound on gene expression or protein modulation was not prominently featured in the provided search results, such studies would be valuable for elucidating the cellular consequences of its interaction with GABA-A receptors. The binding of this compound to GABA-A receptors enhances inhibitory neurotransmission, which can trigger a cascade of intracellular events.

Gene expression profiling, using techniques such as quantitative PCR or RNA sequencing, could be employed to identify genes whose mRNA levels are altered in cells or tissues exposed to this compound. bio-rad.complos.org This could reveal changes in the expression of genes involved in neuronal plasticity, signaling pathways, or the regulation of other neurotransmitter systems, providing insights into the adaptive responses of cells to prolonged or acute exposure. nih.govnih.gov

Similarly, protein modulation studies, utilizing methods like Western blotting, ELISA, or mass spectrometry, could quantify changes in the abundance or phosphorylation status of key proteins in relevant signaling pathways. nih.govnih.gov For instance, investigating the modulation of proteins involved in GABA synthesis, metabolism, or transport, or components of downstream signaling cascades activated by enhanced GABAergic activity, could provide a more complete picture of this compound's cellular effects. nih.govnih.gov

Although specific experimental data on this compound's effects on gene expression or protein modulation were not found, these types of in vitro studies are standard approaches in pharmacology to understand the cellular mechanisms underlying the observed effects of compounds that interact with receptors and modulate neuronal activity. nih.govplos.org

Mechanistic Investigations of Loflazepic Acid Using Animal Models

Development and Validation of Relevant Animal Models for Mechanistic Research

Developing animal models for mechanistic research involves selecting appropriate species and strains and inducing relevant disease states or phenotypic changes. These models are designed to recapitulate specific aspects of a condition or biological process to allow for targeted investigation of mechanisms nih.govuc.pt. The validation of these models often involves demonstrating that they exhibit characteristics analogous to the human condition or respond to known pharmacological agents in a predictable manner nih.gov.

Selection of Animal Species and Strains

The choice of animal species and strain is a critical step in developing a relevant model for mechanistic studies. Rodents, particularly mice and rats, are frequently utilized due to their genetic tractability, ease of handling, and cost-effectiveness mdpi.compancreapedia.org. Different strains within a species can exhibit variations in behavior, physiology, and susceptibility to certain conditions, making the selection dependent on the specific mechanism being investigated mdpi.com. For instance, certain rat strains are used in audiogenic seizure models nih.gov.

Disease Induction or Phenotypic Modeling (e.g., anxiety, seizure-like behaviors if applicable to mechanism, not clinical outcomes)

To study the mechanisms of a compound like loflazepic acid, which is related to benzodiazepines, animal models are often developed to exhibit relevant behavioral phenotypes such as anxiety or seizure-like activity nih.govscielo.br. These phenotypes are induced through various methods, including genetic manipulation, pharmacological treatments, or environmental stressors, depending on the specific mechanism under investigation mdpi.comnih.govnih.gov. For example, models of anxiety can involve exposure to novel environments or social stress mdpi.comscielo.br. Seizure models can be induced chemically or electrically uc.ptnih.gov. It's important to note that the focus in mechanistic studies is on the biological processes underlying these behaviors rather than evaluating clinical efficacy.

Pharmacological Interventions and Behavioral Assessments (focused on mechanistic endpoints, not clinical efficacy)

In mechanistic animal studies involving this compound, researchers administer the compound or related substances to the animal models and assess changes in behavior that are indicative of an effect on specific neural circuits or pathways. These behavioral assessments serve as endpoints to understand how the compound is acting, rather than how well it treats a condition scielo.br. For example, in anxiety models, parameters like time spent in open arms of an elevated plus-maze or activity in an open field test are measured to infer effects on anxiety-related circuits mdpi.comscielo.br. In seizure models, the latency, severity, or duration of seizures following a stimulus might be assessed to understand the compound's influence on neuronal excitability and seizure propagation uc.ptnih.gov.

Neurobiological and Physiological Measurements in Animal Studies

Beyond behavioral observations, mechanistic studies delve into the neurobiological and physiological changes induced by this compound in animal models. These measurements provide direct evidence of the compound's interaction with its biological targets and downstream effects.

Neurotransmitter Levels and Turnover (if applicable)

Given that this compound is a benzodiazepine (B76468) derivative, its mechanism is closely linked to the GABAergic system, which involves the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) dovepress.com. Studies in animal models can involve measuring the levels and turnover of neurotransmitters like GABA and glutamate (B1630785) in specific brain regions to understand how this compound modulates inhibitory and excitatory neurotransmission creative-proteomics.comnih.govfrontiersin.org. Techniques such as microdialysis coupled with analytical methods like HPLC-MS/MS can be used to quantify neurotransmitter concentrations in the extracellular fluid of living animals creative-proteomics.comnih.gov. Changes in neurotransmitter levels or the expression of enzymes involved in their synthesis or degradation can provide insights into the compound's mechanism of action nih.gov. For instance, studies in animal models have investigated alterations in GABAergic system components in the context of neurological conditions nih.govarchivosdeneurociencias.org.

Gene and Protein Expression in Relevant Tissues

Studies involving gene and protein expression analysis in relevant tissues from animal models are crucial for understanding the molecular pathways affected by a compound. This typically involves administering the compound to animals and then examining changes in gene and protein levels in tissues hypothesized to be targets of the compound's action.

Methodologies commonly employed include:

Transcriptomics (Gene Expression): Techniques such as quantitative PCR (qPCR), microarrays, or RNA sequencing are used to measure the levels of messenger RNA (mRNA) transcripts in tissue samples. Changes in mRNA levels can indicate altered gene activity. The selection of reference genes for normalization is critical for accurate qPCR data. Studies have shown that the stability of reference genes can vary depending on the tissue and experimental conditions in animal models. For instance, in diet-induced obesity mouse models, commonly used reference genes like ACTB and GAPDH were found to be less stable in adipose and hepatic tissues compared to PPIA, RPLP0, and YWHAZ.

Proteomics (Protein Expression): Techniques like Western blotting, enzyme-linked immunosorbent assay (ELISA), or mass spectrometry are used to quantify the levels of specific proteins in tissue samples. Changes in protein levels can reflect alterations in synthesis, degradation, or post-translational modification. The selection of appropriate reference proteins for normalization is also important, though fewer studies have investigated stable reference proteins compared to genes.

Immunohistochemistry: This technique uses antibodies to visualize the location and relative abundance of specific proteins within tissue sections.

Relevant tissues for studying a compound like this compound, which may have effects on the central nervous system due to its classification, could include brain regions. However, without specific research on this compound, the precise relevant tissues cannot be definitively stated. General studies in animal models highlight the importance of analyzing gene and protein expression in tissues pertinent to the biological process or disease being studied. For example, studies on obesity and metabolic disorders in mice have focused on adipose tissue, liver, and muscle. Research on neurodevelopmental aspects in animal models has examined gene expression in brain tissues.

While the methodologies are established, specific data demonstrating how this compound influences the expression of particular genes or proteins in animal tissues were not found in the provided search results.

Ex Vivo Analysis of Tissues from Animal Models

Ex vivo analysis involves the examination of tissues that have been removed from a living animal. This approach allows for controlled experimental conditions while retaining the complex cellular and structural environment of the tissue, bridging the gap between in vitro and in vivo studies.

Ex vivo studies can be used to:

Investigate the direct effects of a compound on tissue function or cellular processes outside the systemic influence of the whole organism.

Assess the distribution and retention of a compound within specific tissues.

Study tissue-specific responses at a molecular or cellular level.

Techniques used in ex vivo analysis of animal tissues include:

Tissue Culture: Maintaining excised tissues in a culture medium to study their viability and response to treatment.

Histology and Imaging: Examining tissue morphology and cellular details using microscopy, potentially combined with staining techniques to visualize specific components or markers.

Biochemical Assays: Measuring the levels of metabolites, enzymes, or signaling molecules in tissue extracts.

Electrophysiology: Recording electrical activity in excitable tissues, such as brain slices or muscle.

Optical Property Estimation: Analyzing how light interacts with tissues, which can provide information about tissue composition and structure.

Animal models commonly used for ex vivo studies include rodents (mice and rats), rabbits, and larger animals depending on the research question and the tissue of interest. For example, ex vivo porcine eyes have been used to study the distribution and retention of drug delivery systems in ocular tissues. Ex vivo diffusion-weighted imaging (DWI) has been applied to study the microstructure and connectivity of animal brains.

While ex vivo analysis is a valuable tool in mechanistic investigations, specific published data detailing the ex vivo analysis of tissues from animal models treated with this compound were not found in the search results.

Computational Chemistry and Molecular Modeling of Loflazepic Acid

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to investigate the electronic structure and properties of molecules. These methods can provide a detailed description of how electrons are distributed within a molecule, the energies of molecular orbitals, and the potential energy surface.

Electronic Structure Analysis

Electronic structure analysis using quantum chemical methods provides insights into the distribution of electrons within loflazepic acid. This involves calculating properties such as atomic charges, bond orders, and molecular orbitals (HOMO and LUMO). The energies of the HOMO and LUMO are particularly relevant as they relate to the molecule's ionization potential and electron affinity, respectively, and can provide an indication of its reactivity. Density Functional Theory (DFT) is a commonly used quantum chemical method for electronic structure calculations due to its balance of accuracy and computational cost for molecules of moderate size. mdpi.complos.orguniovi.es Hybrid functionals like B3LYP are frequently employed in such analyses. mdpi.complos.org Analyzing the electronic structure can help predict sites within the molecule that are likely to participate in chemical reactions or interactions.

Conformational Analysis

Conformational analysis using quantum chemical calculations aims to identify the stable three-dimensional arrangements of atoms in a molecule. Molecules with rotatable bonds, like this compound, can exist in multiple conformations, each with a different energy. Quantum chemistry can calculate the relative energies of these conformers and the energy barriers between them. wgtn.ac.nzfrontiersin.orgethz.chresearchgate.net This is achieved by exploring the potential energy surface of the molecule. Methods such as DFT and MP2 can be used to optimize the geometry of different conformers and calculate their energies. frontiersin.orgnih.gov Dispersion corrections are often applied in DFT calculations to accurately account for weak interactions that influence conformational stability. frontiersin.orgchemrxiv.org Identifying the low-energy conformers is crucial because the biological activity and physical properties of a molecule can be dependent on its shape. wgtn.ac.nzuci.edu

Molecular Mechanics Simulations

Molecular mechanics (MM) simulations use classical physics to model the behavior of molecules. Instead of explicitly considering electrons as in quantum mechanics, MM methods approximate the molecule as a collection of atoms held together by bonds, angles, and torsions, and interacting through non-bonded forces. slideshare.netmolsoft.comtypeset.io These interactions are described by a force field.

Force Field Development and Application

Force fields are mathematical functions and sets of parameters that describe the potential energy of a molecular system based on the positions of its atoms. slideshare.netuq.edu.aunih.govnih.gov Developing accurate force fields for drug-like molecules like this compound is crucial for reliable MM simulations. This involves defining parameters for bond stretching, angle bending, dihedral torsion, and non-bonded interactions (Lennard-Jones and electrostatic interactions). slideshare.netuq.edu.aunih.gov Parameters are typically derived from experimental data or high-level quantum chemical calculations on smaller, representative molecules or fragments. typeset.iouq.edu.aumpg.de Applying these force fields allows for the simulation of larger systems and longer timescales compared to quantum chemical methods. slideshare.netresearchgate.net

Energy Minimization and Conformational Searching

Energy minimization techniques within molecular mechanics are used to find stable structures (local minima) on the potential energy surface by adjusting atomic coordinates to lower the total energy according to the force field. slideshare.netmolsoft.comnih.govuniv-paris-diderot.fr Common methods include steepest descent and conjugate gradient. slideshare.net Conformational searching methods are employed to explore the conformational space of a molecule and identify multiple low-energy conformers. wgtn.ac.nzuci.eduuniv-paris-diderot.fr Techniques such as Monte Carlo conformational searching involve making random changes to dihedral angles and then minimizing the energy of the resulting structure. uci.eduuniv-paris-diderot.fr The goal is to find not just the global minimum energy conformation but also other relevant low-energy conformers that may be populated at physiological temperatures. uci.edu

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations simulate the time evolution of a molecular system by solving Newton's laws of motion for each atom. mdpi.commdpi.comresearchgate.net This provides information about the dynamic behavior of the molecule, including conformational changes, interactions with solvents or other molecules, and transitions between different states. mdpi.comresearchgate.net MD simulations require a force field to calculate the forces between atoms. mdpi.commdpi.com For this compound, MD simulations could be used to study its flexibility in solution, how it interacts with water molecules, or potentially its binding to a target molecule (though binding studies are outside the scope of this article). mdpi.comethz.chchemrxiv.org Simulations are typically performed under conditions of constant temperature and pressure, often using periodic boundary conditions to mimic a bulk environment. typeset.iomdpi.commdpi.com MD simulations provide a dynamic view that complements the static snapshots obtained from energy minimization and conformational analysis. mdpi.com

Based on the available information from the performed searches, it is not possible to generate a detailed article focusing solely on the chemical compound "this compound" structured around the provided outline concerning computational chemistry and molecular modeling.

The search results provide general information about computational chemistry techniques such as ligand-protein interaction dynamics, solvent effects, molecular docking, scoring functions, de novo drug design, and pharmacophore modeling frontiersin.orgnih.govnih.govnih.govmdpi.commdpi.comyoutube.comfrontiersin.orgnih.govcam.ac.uk. They also discuss computational studies related to GABA-A receptors, which are targets for benzodiazepines like this compound frontiersin.orgnih.govmdpi.com.

However, none of the search results contain specific research findings or detailed data tables pertaining to computational studies specifically conducted on this compound regarding its ligand-protein interaction dynamics, solvent effects on its behavior, molecular docking predictions, binding site characterization, application of scoring functions, its use in de novo drug design methodologies, or pharmacophore modeling and virtual screening efforts directly involving this compound.

Therefore, generating content for each section and subsection of the provided outline with a strict focus solely on this compound with scientific accuracy and detailed research findings is not feasible based on the current search results.

The PubChem Compound ID (CID) for this compound is 155667 [1st search result 1].

Structure Activity Relationship Sar of Loflazepic Acid and Its Analogues

Identification of Key Structural Moieties for Biological Activity

The core benzodiazepine (B76468) structure, a fused benzene (B151609) and diazepine (B8756704) ring system, is fundamental to the activity of loflazepic acid and its analogues. ontosight.ai Substituents and modifications at specific positions on this scaffold significantly influence binding affinity and efficacy at the GABAA receptor complex.

Importance of Specific Functional Groups (e.g., Carboxyl, Aromatic Rings)

Functional groups are specific arrangements of atoms that impart characteristic chemical properties and reactivity to a molecule. labster.comlibretexts.org In the context of this compound, several functional groups play critical roles in its interaction with biological targets. The carboxylic acid group at the 3-position of the diazepine ring is a key feature of this compound itself. ontosight.ai While ethyl loflazepate, the prodrug, has an ethyl ester at this position, hydrolysis to the carboxylic acid (this compound) or further decarboxylation to descarboxyloflazepate are important metabolic steps leading to active species. wikipedia.orgwikidoc.org The aromatic rings (the fused benzene ring and the 2-fluorophenyl substituent) are also vital for activity. ontosight.ai These rings are involved in hydrophobic and pi-pi interactions with the receptor binding site. The presence of a halogen, such as chlorine at the 7-position of the benzene ring and fluorine on the 2'-position of the phenyl ring, contributes to the molecule's unique pharmacological profile and can influence stability and interaction with the target. solubilityofthings.com The carbonyl group within the diazepine ring is another important feature, potentially acting as a hydrogen bond acceptor. biotechacademy.dk

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies utilize mathematical models to correlate the physicochemical properties and structural descriptors of compounds with their biological activity. sips.org.inmdpi.comspu.edu.synih.gov This approach allows for the prediction of the activity of new or untested compounds and helps to elucidate the key molecular features governing activity. spu.edu.synih.gov

Derivation of Predictive Models

QSAR models are derived by analyzing a series of compounds with known structures and biological activities. mdpi.comnih.gov Various statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are commonly employed to build these models. nih.govljmu.ac.uk The goal is to establish a mathematical equation that describes the relationship between molecular descriptors (representing structural and physicochemical properties) and the observed biological response. sips.org.inmdpi.comspu.edu.sy For this compound and its analogues, QSAR models could be developed to predict binding affinity to GABAA receptors or specific pharmacological effects based on their molecular structures. While specific QSAR models for this compound were not detailed in the search results, the principles of QSAR are widely applied to benzodiazepines and other compounds targeting similar receptors to predict activity and guide the design of novel analogues. nih.govnih.govnih.gov

Physicochemical Descriptors and Their Correlation with Activity

QSAR models incorporate various physicochemical descriptors to quantify molecular properties. Common descriptors include hydrophobicity (often expressed as log P or log D), electronic factors (such as Hammett substituent constants), and steric parameters. sips.org.inmdpi.comljmu.ac.uk For benzodiazepines like this compound, hydrophobicity plays a role in membrane permeability and access to the central nervous system. sips.org.inljmu.ac.uk Electronic properties of substituents influence the electron distribution within the molecule, affecting interactions with the receptor, particularly through hydrogen bonding or electrostatic forces. sips.org.inljmu.ac.ukfrontiersin.org Steric descriptors account for the size and shape of substituents, which can impact how well the molecule fits into the receptor binding site. sips.org.in

Correlation analysis in QSAR studies reveals which of these descriptors are most strongly associated with biological activity. sips.org.inmdpi.com For example, studies on benzodiazepines have shown correlations between lipophilicity and sedative effects, or between electronic parameters of substituents and binding affinity to specific GABAA receptor subtypes. By identifying these correlations, researchers can gain insights into the molecular mechanisms underlying the drug's action and design analogues with improved properties. spu.edu.syljmu.ac.uk

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound155667
Ethyl loflazepate3299
DescarboxyloflazepateNot readily available in search results, but is a metabolite of CID 3299
GABA149

Interactive Data Tables

Based on the search results, specific quantitative data tables directly linking the structure of this compound analogues to their biological activity (e.g., IC50 values, binding affinities) or physicochemical descriptors were not available to create interactive tables. The search results provided general principles of SAR and QSAR applied to benzodiazepines and other compound classes, but lacked the specific dataset required for this compound analogues.

However, the concept of substituent effects on acidity, which is relevant to the carboxylic acid group in this compound and is often used in QSAR, was mentioned with examples of substituted benzoic acids. libretexts.orgpressbooks.publibretexts.orgnih.gov While not directly on this compound, this illustrates the type of data used in QSAR.

Example Data (Illustrative - Not specific to this compound analogues): Substituent Effects on pKa of para-Substituted Benzoic Acids libretexts.org

Substituent (Y)pKaEffect on Acidity (vs. Benzoic Acid)
-NO23.41Increases Acidity (Electron-Withdrawing)
-CN3.55Increases Acidity (Electron-Withdrawing)
-Cl4.00Increases Acidity (Electron-Withdrawing)
-H4.19Baseline
-CH34.34Decreases Acidity (Electron-Donating)
-OCH34.46Decreases Acidity (Electron-Donating)

Note: This table is illustrative of the type of data used in QSAR studies related to substituent effects and is not specific to this compound analogues or their biological activity.

This compound is a benzodiazepine derivative. ontosight.ai The provided outline focuses specifically on its Structure-Activity Relationship (SAR) and the rational design of its analogues based on this relationship.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to understand how variations in chemical structure influence the biological activity of a compound. researchgate.net For benzodiazepines like this compound, their activity is primarily mediated through interaction with the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA on the central nervous system. ontosight.ai This interaction leads to anxiolytic, anticonvulsant, muscle relaxant, and sedative effects. ontosight.ai

The core structure of this compound is a benzodiazepine ring system, which is a fusion of a benzene ring and a diazepine ring. ontosight.ai Specific substituents on this core structure are crucial for determining the potency, selectivity, and pharmacological profile of this compound and its analogues. While detailed, specific SAR data tables for this compound and its direct analogues were not extensively found in the search results, the general principles of benzodiazepine SAR apply.

Key structural features known to influence the activity of benzodiazepines include:

Substituents on the benzene ring (typically positions 7 and 8). The presence of an electron-withdrawing group at position 7, such as chlorine in this compound, is generally associated with increased activity. ontosight.aisolubilityofthings.com

The substituent at the 5-position of the diazepine ring. In this compound, this is a 2-fluorophenyl group. ontosight.ai The nature and substitution pattern of this aryl group significantly impact receptor binding affinity and efficacy.

Modifications to the diazepine ring itself, such as the presence of a carboxyl group at the 3-position in this compound. ontosight.ai This carboxyl group is a key distinguishing feature of this compound compared to many other benzodiazepines, which often have a hydrogen or alkyl group at this position. The ethyl ester of this compound, ethyl loflazepate, is also a known compound, indicating that modifications at the carboxyl group can yield active analogues or prodrugs. solubilityofthings.comnih.govgnu-darwin.org

The presence of a 2-oxo group in the diazepine ring. ontosight.ai

Research findings on benzodiazepine SAR in general highlight the importance of these positions for interaction with the GABA-A receptor complex. Variations in substituents can affect binding affinity to different receptor subtypes, potentially leading to differential pharmacological effects. Although specific quantitative data for a series of this compound analogues was not retrieved, the structural features of this compound itself (7-chloro, 5-(2-fluorophenyl), 3-carboxylic acid) suggest a specific interaction profile with the GABA receptor.

Rational Design of this compound Analogues Based on SAR Data

Rational drug design involves using the understanding of SAR and the target receptor structure to design new compounds with improved properties. researchgate.netnih.gov Based on the SAR principles of benzodiazepines and the specific structure of this compound, the rational design of its analogues would focus on modifying the key positions identified as important for activity and potentially for modulating pharmacokinetic properties.

Potential strategies for the rational design of this compound analogues include:

Modification of the Carboxyl Group at Position 3: The presence of the free carboxyl group in this compound is unique among many clinically used benzodiazepines. Designing analogues with different ester or amide modifications at this position could explore changes in lipophilicity, metabolic stability, and potentially target engagement. Ethyl loflazepate is an example of such a modification, serving as a prodrug that is hydrolyzed in vivo to this compound. solubilityofthings.comnih.govgnu-darwin.org Further modifications could aim to alter absorption, distribution, metabolism, and excretion (ADME) properties.

Substitution on the Phenyl Ring at Position 5: Altering the nature or position of the fluorine atom on the 2-fluorophenyl group, or replacing the phenyl ring with other aromatic or heteroaromatic systems, could lead to analogues with altered binding affinity or selectivity for different GABA-A receptor subtypes. SAR studies on other benzodiazepines have shown that modifications at this position significantly influence activity.

Substitution on the Benzene Ring at Position 7: While chlorine is present in this compound, exploring other halogens or electron-withdrawing groups at position 7 could be investigated for their impact on potency and metabolic stability.

Exploration of Conformationally Restricted Analogues: Introducing structural constraints into the molecule could help to lock it into a specific conformation that is optimal for receptor binding, potentially increasing potency and selectivity.

While the search results did not provide specific examples of de novo designed this compound analogues based on detailed SAR data, the general approach to designing benzodiazepine analogues involves systematic structural modifications at key positions and evaluating the resulting compounds for their binding affinity and functional activity at GABA-A receptors. researchgate.net Computational methods, such as docking studies and quantitative structure-activity relationship (QSAR) modeling, can play a role in the rational design process by predicting the activity of potential new analogues before their synthesis. researchgate.netrsc.org

Future Directions and Research Gaps in Loflazepic Acid Research

Unexplored Mechanistic Aspects

Despite the general knowledge of benzodiazepine (B76468) mechanisms, specific unexplored mechanistic aspects of Loflazepic acid at a molecular or cellular level beyond the general GABA-A receptor interaction are not detailed in the provided information. Future research could delve into more nuanced interactions, downstream signaling pathways, or potential off-target effects unique to this compound.

Integration of Advanced Computational and Experimental Techniques

The application of advanced computational and experimental techniques specifically to the study of this compound is not extensively covered in the provided information. acs.org Future research could benefit from the integration of techniques such as advanced spectroscopy, computational modeling (e.g., molecular dynamics simulations to better understand receptor binding), or high-throughput screening to explore its properties and interactions in greater detail.

Application of this compound as a Tool Compound in Basic Biological Research

While the concept of tool compounds in biological and pharmacological studies is recognized for providing insight into biological processes and validating potential drug targets, the specific application of this compound as a dedicated tool compound in basic biological research is not elaborated upon in the search results. acs.org Future directions could involve exploring its utility as a selective modulator of specific biological targets or pathways to investigate fundamental biological questions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.